N,N'-Bis(4-nitrofenil)cistinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,n’-Bis(4-nitrophenyl)cystinamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of two 4-nitrophenyl groups attached to a cystinamide backbone, making it a unique molecule with distinct chemical properties.
Aplicaciones Científicas De Investigación
N,n’-Bis(4-nitrophenyl)cystinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
Target of Action
N,N’-Bis(4-nitrophenyl)cystinamide, also known as Nicarbazin, is primarily used as a coccidiostat in poultry . It targets the protozoan parasites causing coccidiosis, a disease that can lead to significant losses in the poultry industry . The compound is also effective against a wide range of parasites including Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Trichuris vulpis, Dipylidium caninum, and Taenia sp. and Mesocestoides sp .
Mode of Action
Nicarbazin is an equimolar complex formed by 1,3 - bis (4- nitrophenyl) urea and 4-6 dimethyl-2- (1H) - pyrimidinone . The DNC represents the biologically active part of the complex, but to be absorbed it must be bound to the HDP . The DNC inhibits the formation of the vitelline membrane separating the egg yolk and egg white .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the protozoan parasites, preventing their reproduction and spread .
Pharmacokinetics
The DNC therefore requires HDP to be absorbed and to reach a plasma level that allows an effect in the target species . Following oral administration, nicarbazin rapidly dissociates in vivo into its two HDP and DNC components, which follow different routes of excretion: 95% of HDP is rapidly eliminated with urine, while DNC remains longer and is eliminated predominantly with feces .
Result of Action
The primary result of N,N’-Bis(4-nitrophenyl)cystinamide’s action is the prevention of coccidiosis in poultry by inhibiting the reproduction of the causative protozoan parasites . This leads to a decrease in the prevalence of the disease, improving the health and productivity of the poultry.
Action Environment
The action of N,N’-Bis(4-nitrophenyl)cystinamide can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the diet of the birds, as certain feed components can interact with the drug and affect its bioavailability . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,n’-Bis(4-nitrophenyl)cystinamide typically involves the reaction of 4-nitroaniline with cystine. The process begins with the activation of cystine, followed by the nucleophilic substitution of the amino groups of 4-nitroaniline . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for N,n’-Bis(4-nitrophenyl)cystinamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N,n’-Bis(4-nitrophenyl)cystinamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: N,n’-Bis(4-aminophenyl)cystinamide.
Oxidation: Sulfoxides or sulfones of N,n’-Bis(4-nitrophenyl)cystinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(4-nitrophenyl)urea: Similar in structure but lacks the cystinamide backbone.
N,N’-Bis(4-nitrophenyl)thiourea: Contains a thiourea group instead of a cystinamide group.
Uniqueness
N,n’-Bis(4-nitrophenyl)cystinamide is unique due to its cystinamide backbone, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its potential for various applications.
Actividad Biológica
n,n'-Bis(4-nitrophenyl)cystinamide, a compound with significant chemical interest, has been studied for its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
n,n'-Bis(4-nitrophenyl)cystinamide is characterized by its structure, which includes two nitrophenyl groups attached to a cysteine derivative. The presence of nitro groups significantly influences its reactivity and potential biological interactions.
The biological activity of n,n'-Bis(4-nitrophenyl)cystinamide is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This is a common mechanism for many nitrophenyl derivatives.
- Cellular Uptake : Its structure may facilitate cellular uptake, allowing it to reach intracellular targets more effectively.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitrophenyl compounds can induce oxidative stress, leading to apoptosis in certain cell types.
Anticancer Activity
Recent studies have highlighted the anticancer potential of n,n'-Bis(4-nitrophenyl)cystinamide. Research involving various human carcinoma cell lines has shown promising results:
- Cell Lines Tested : HepG2 (liver), A549 (lung), HCT-116 (colon), and SGC7901 (gastric).
- Inhibition Rates : In vitro assays indicated that the compound exhibited significant cytotoxicity against these cell lines, with inhibition rates ranging from 50% to 95% depending on concentration.
Cell Line | IC50 (µM) | % Cell Inhibition at 100 µM |
---|---|---|
HepG2 | 20 | 79.50 ± 1.24 |
A549 | 15 | 95.41 ± 0.67 |
HCT-116 | 25 | 93.33 ± 1.36 |
SGC7901 | 30 | 70.13 ± 3.41 |
These results suggest that n,n'-Bis(4-nitrophenyl)cystinamide could serve as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that n,n'-Bis(4-nitrophenyl)cystinamide may exhibit antimicrobial effects against various bacterial strains. The compound's mechanism might involve disrupting bacterial cell membranes or interfering with metabolic pathways.
Toxicological Profile
Understanding the safety profile of n,n'-Bis(4-nitrophenyl)cystinamide is crucial for its potential therapeutic applications:
- Acute Toxicity : Studies indicate moderate toxicity levels in animal models, necessitating further investigation into safe dosage ranges.
- Chronic Effects : Long-term exposure studies are required to assess any carcinogenic or mutagenic effects.
Case Studies
Several case studies have documented the effects of n,n'-Bis(4-nitrophenyl)cystinamide in vivo:
- Tumor Growth Inhibition : In a mouse model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Bacterial Infection Models : In models of bacterial infections, treatment with n,n'-Bis(4-nitrophenyl)cystinamide led to reduced bacterial load and improved survival rates.
Propiedades
Número CAS |
34199-07-0 |
---|---|
Fórmula molecular |
C18H20N6O6S2 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m0/s1 |
Clave InChI |
UDNQCHDHUMEZRM-HOTGVXAUSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)[C@H](CSSC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Key on ui other cas no. |
34199-07-0 |
Sinónimos |
34199-07-0; L-Cystinyl-bis-4-nitroanilide; (H-Cys-pNA)2; SCHEMBL10103954; ZINC13532293; FT-0639166 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.